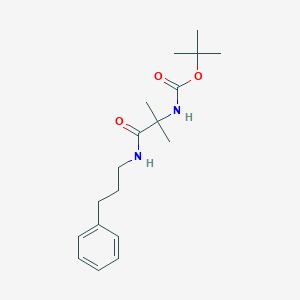
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.42652 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide typically involves the protection of the amine group using Boc anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during chemical synthesis . The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amine group . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-2-amino-2-methylpropanamide: Similar structure but lacks the phenylpropyl group.
Boc-2-amino-2-methyl-N-(2-phenylethyl)propanamide: Similar structure with a shorter phenylalkyl chain.
Uniqueness
Boc-2-amino-2-methyl-N-(3-phenylpropyl)propanamide is unique due to its specific combination of the Boc-protected amine and the phenylpropyl group, which provides distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-1-oxo-1-(3-phenylpropylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)20-18(4,5)15(21)19-13-9-12-14-10-7-6-8-11-14/h6-8,10-11H,9,12-13H2,1-5H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWGQCOHGQOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














